molecular formula C10H17ClN2O3S B2427323 1-isopropyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856045-80-1

1-isopropyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2427323
CAS No.: 1856045-80-1
M. Wt: 280.77
InChI Key: KWPUTAIOGVWNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopropyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes an isopropyl group, a propoxymethyl group, and a sulfonyl chloride functional group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.

    Attachment of the Propoxymethyl Group: The propoxymethyl group is introduced through a nucleophilic substitution reaction using propoxymethyl halides.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically achieved by reacting the pyrazole derivative with chlorosulfonic acid or sulfonyl chloride reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonate Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

1-isopropyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, and antimicrobial properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable sulfonamide bonds.

    Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-isopropyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of stable sulfonamide, sulfonate ester, or sulfonate thioester bonds. These reactions are often utilized in the modification of biological molecules and the synthesis of bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
  • 1-isopropyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride
  • 1-isopropyl-5-(butoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Uniqueness

1-isopropyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the specific combination of its functional groups. The presence of the propoxymethyl group provides distinct steric and electronic properties compared to its methoxymethyl, ethoxymethyl, and butoxymethyl analogs. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-propan-2-yl-5-(propoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3S/c1-4-5-16-7-9-10(17(11,14)15)6-12-13(9)8(2)3/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPUTAIOGVWNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1C(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.